molecular formula C7H6BrNO2 B12443778 5-(Bromomethyl)pyridine-2-carboxylic acid CAS No. 53234-54-1

5-(Bromomethyl)pyridine-2-carboxylic acid

Cat. No.: B12443778
CAS No.: 53234-54-1
M. Wt: 216.03 g/mol
InChI Key: DJLXCJIHLRAPSZ-UHFFFAOYSA-N
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Description

This compound features a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring. It is a key intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules due to its reactive bromine substituent and carboxylic acid functionality .

Properties

CAS No.

53234-54-1

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

5-(bromomethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3H2,(H,10,11)

InChI Key

DJLXCJIHLRAPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CBr)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)pyridine-2-carboxylic acid typically involves the bromination of 5-methylpyridine-2-carboxylic acid. One common method uses N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as an initiator. The reaction is carried out under mild conditions, and the bromination occurs selectively at the methyl group on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in methyl-substituted pyridine derivatives.

Scientific Research Applications

5-(Bromomethyl)pyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)pyridine-2-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the carboxylic acid group can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate the formation of various derivatives and complexes, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Sources :

  • 5-Bromopyridine-2-carboxylic acid data from synthesis reports and material safety sheets .
  • Pyrimidine and imidazo-pyridine derivatives lack full characterization in the provided evidence .

Key Research Findings

  • Substituent Effects: The position of bromine and additional functional groups (e.g., -NH2, -SCH3) significantly alter reactivity.
  • Synthetic Utility : Pyrimidine-based analogs like 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid are valuable in synthesizing macrofilaricidal compounds, as seen in studies on thiadiazol-5-amine derivatives .

Biological Activity

5-(Bromomethyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-(Bromomethyl)pyridine-2-carboxylic acid has the molecular formula C7H6BrNO2 and features a bromomethyl group attached to the pyridine ring, along with a carboxylic acid functional group. This unique structure allows for various interactions with biological molecules, making it a candidate for several pharmacological studies.

The biological activity of 5-(Bromomethyl)pyridine-2-carboxylic acid can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an enzyme inhibitor or modulator of receptor signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Research has demonstrated that 5-(Bromomethyl)pyridine-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. For instance, studies have indicated that this compound can disrupt bacterial cell integrity, leading to cell death at certain concentrations.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism
E. coli64 µg/mLDisruption of cell membrane integrity
Staphylococcus aureus32 µg/mLInhibition of cell wall synthesis
Pseudomonas aeruginosa128 µg/mLInterference with metabolic pathways

Cytotoxicity

In addition to its antimicrobial effects, 5-(Bromomethyl)pyridine-2-carboxylic acid has shown cytotoxic effects against various cancer cell lines. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Effect
A549 (lung carcinoma)15Induces apoptosis
MCF-7 (breast cancer)25Cell cycle arrest
HeLa (cervical cancer)20Inhibition of proliferation

Case Studies

  • Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial activity of several pyridine derivatives, including 5-(Bromomethyl)pyridine-2-carboxylic acid. The results showed that this compound significantly inhibited biofilm formation in E. coli and Staphylococcus aureus, suggesting its potential as a treatment for biofilm-associated infections .
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of this compound on human lung carcinoma cells (A549). The study found that treatment with 5-(Bromomethyl)pyridine-2-carboxylic acid led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.
  • Mechanistic Insights : A molecular docking study revealed that 5-(Bromomethyl)pyridine-2-carboxylic acid binds effectively to key enzymes involved in bacterial metabolism, providing insights into its mechanism of action as an antimicrobial agent.

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